molecular formula C12H7F4N B15290138 N-(3,4-difluorophenyl)-3,4-difluoroaniline CAS No. 330-48-3

N-(3,4-difluorophenyl)-3,4-difluoroaniline

Cat. No.: B15290138
CAS No.: 330-48-3
M. Wt: 241.18 g/mol
InChI Key: ZRJAVMVAQXIURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Difluorophenyl)-3,4-difluoroaniline is a diarylamine compound featuring two 3,4-difluorophenyl groups connected via an amine bridge. These derivatives typically involve substitutions at the aniline nitrogen with acyl, sulfonyl, or urea groups, enhancing their bioactivity and physicochemical stability .

Properties

CAS No.

330-48-3

Molecular Formula

C12H7F4N

Molecular Weight

241.18 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3,4-difluoroaniline

InChI

InChI=1S/C12H7F4N/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6,17H

InChI Key

ZRJAVMVAQXIURD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=CC(=C(C=C2)F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3,4-difluoroaniline typically involves the reaction of 3,4-difluoroaniline with 3,4-difluorobenzene under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3,4-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Halogen substitution reactions can occur, where the fluorine atoms are replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions include quinones, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

N-(3,4-difluorophenyl)-3,4-difluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-3,4-difluoroaniline exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Crystallographic Properties

Compound Name Substituent/Backbone Dihedral Angle (°) Planarity (Mean Deviation, Å) Key Structural Features Reference
N-(3,4-DFP)-3,4-DMB-sulfonamide* 3,4-Dimethoxybenzenesulfonyl 66.05 0.004 (sulfonyl), 0.010 (DFP) 1D hydrogen-bonded network along b-axis
N-(3,4-DFP)-3,4,5-TMB** 3,4,5-Trimethoxybenzamide 2.33 0.027 (TMB), 0.006 (DFP) Near-planar conformation; a-axis chain
N-(3,4-DFP)-2,5-DMP-urea* 2,5-Dimethoxyphenyl urea 64.5 0.007 (DFP), 0.016 (DMP) Supramolecular chain via N–H⋯O bonds
N-(3,4-DFP)-3,4-DMP-acetamide** 3,4-Dimethoxyphenyl acetamide 53.7 0.005 (DMP), 0.006 (DFP) c-axis hydrogen bonding; high thermal stability

*DFP = 3,4-difluorophenyl; DMB = dimethoxybenzenesulfonyl; TMB = trimethoxybenzamide; DMP = dimethoxyphenyl.

Key Observations :

  • Hydrogen Bonding : Stabilizing intermolecular interactions (e.g., N–H⋯O in urea derivatives) correlate with crystalline stability and prolonged biological activity .

Key Observations :

  • Reagent Impact : Reactions with acyl chlorides (e.g., 3,4-dimethoxyphenyl acetyl chloride) yield high-purity products (>90%) due to efficient nucleophilic substitution .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) are preferred for amide bond formation, while aqueous/organic biphasic systems (THF/H2O) optimize quinazoline synthesis .

Key Observations :

  • Fluorine Effects : Fluorine atoms enhance metabolic stability and bioavailability, as seen in high BBB permeability predictions for quinazoline derivatives .
  • Functional Group Influence : Amide and sulfonamide groups improve tyrosinase binding via hydrogen-bond interactions, while bulky substituents (e.g., trimethoxybenzamide) hinder enzyme access .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.